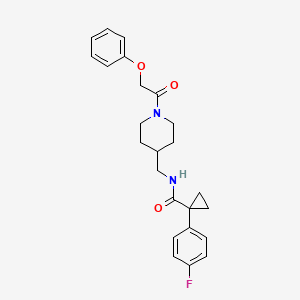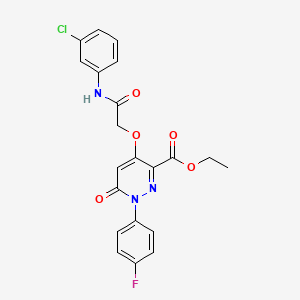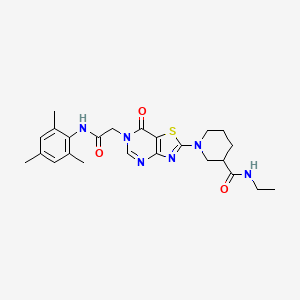![molecular formula C25H27N5O3 B2533080 9-(2-methoxy-5-methylphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923408-53-1](/img/structure/B2533080.png)
9-(2-methoxy-5-methylphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "9-(2-methoxy-5-methylphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione" is a complex molecule that likely exhibits a unique molecular structure and potentially interesting chemical properties and biological activities. While the provided papers do not directly discuss this compound, they do provide insights into related structures and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related purine derivatives, as seen in the provided papers, involves the manipulation of the purine scaffold by introducing various substituents that can influence the biological activity of the compounds. For instance, the synthesis of 6-(2-furyl)-9-(p-methoxybenzyl)purines with different substituents at the 2- and 8-positions has been explored to determine their antimycobacterial activity . This suggests that the synthesis of the compound would also involve careful selection and introduction of substituents to achieve the desired chemical and biological properties.
Molecular Structure Analysis
The molecular structure of purine derivatives is critical in determining their biological function and interaction with biological targets. The crystal structure of a purine-pyrimidine complex, as described in one of the papers, shows that purine and pyrimidine bases can form planar complexes joined by hydrogen bonds, which are reminiscent of the Watson-Crick pairing in DNA . This information can be extrapolated to suggest that the compound may also form specific interactions with biological molecules through hydrogen bonding.
Chemical Reactions Analysis
The chemical reactivity of purine derivatives is influenced by the substituents attached to the purine core. The papers do not provide specific reactions for the compound , but they do discuss the interactions and hydrogen bonding within crystal structures . These interactions are crucial for the stability and reactivity of the compounds and can provide insights into the potential chemical reactions that the compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives are determined by their molecular structure. For example, the crystal structure of a related compound with three six-membered rings shows diverse conformations, which can affect the compound's solubility, melting point, and other physical properties . The presence of hydrogen bonds can also influence the melting and boiling points of the compounds. The antimycobacterial purines discussed in one paper exhibit low toxicity toward mammalian cells, which is an important physical property when considering the therapeutic potential of these compounds .
Aplicaciones Científicas De Investigación
Bromophenols and Purine Derivatives in Algae
Research on bromophenols coupled with nucleoside bases isolated from the red alga Rhodomela confervoides has uncovered compounds with unique structures, indicating the potential for diverse biological activities and applications in drug discovery (Ma et al., 2007). These findings highlight the importance of natural products in the search for new bioactive compounds with potential therapeutic uses.
Chemical Modifications and Biological Activities
Studies on the selective N-7 methylation of purines have developed efficient methods for chemical modifications, showcasing the adaptability of purine structures for various scientific applications, including the development of novel therapeutic agents (Lebraud et al., 2013).
Adenosine Receptor Antagonists
Investigations into the affinities of pyrimido- and pyrazinoxanthines at adenosine receptors have revealed the potential for developing selective antagonists, contributing to the understanding and treatment of diseases associated with adenosine receptors (Szymańska et al., 2016).
Neurodegenerative Disease Treatment
Research on 1,3-dialkyl-substituted tetrahydropyrimido[1,2-f]purine-2,4-diones has explored their potential as multi-target drugs for treating neurodegenerative diseases. These compounds interact with adenosine receptors and monoamine oxidases, indicating their potential for additive or synergistic effects in treating conditions like Parkinson's and Alzheimer's diseases (Koch et al., 2013).
Anti-inflammatory Activity
The anti-inflammatory activity of substituted pyrimidopurinediones demonstrates the therapeutic potential of purine derivatives in treating chronic inflammation and other related conditions (Kaminski et al., 1989).
Propiedades
IUPAC Name |
9-(2-methoxy-5-methylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-16-6-9-18(10-7-16)15-30-23(31)21-22(27(3)25(30)32)26-24-28(12-5-13-29(21)24)19-14-17(2)8-11-20(19)33-4/h6-11,14H,5,12-13,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUPOWVZVKUJFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3CCCN4C5=C(C=CC(=C5)C)OC)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[4-(4-Methylazepane-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2532999.png)
![N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2533000.png)
![N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2533001.png)
![6-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2533002.png)

![1-(2-(4-Nitrophenyl)-2-oxoethyl)-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2533006.png)
![N-phosphono-L-alanine, P-->6-ester with 2-C-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-D-altrononitrile](/img/structure/B2533007.png)


![Methyl [6-oxo-2-(pyrrolidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl]acetate](/img/structure/B2533013.png)
![N-(2-methoxyethyl)-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2533014.png)
![(1R,5S)-8-(methylsulfonyl)-3-(pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2533015.png)
